5-Chloro-2-iodo-4-methylaniline
Overview
Description
5-Chloro-2-iodo-4-methylaniline is a useful research compound. Its molecular formula is C7H7ClIN and its molecular weight is 267.49 g/mol. The purity is usually 95%.
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Scientific Research Applications
Carcinogenic Potential and Biochemical Mechanisms
5-Chloro-2-iodo-4-methylaniline and its derivatives have been studied for their carcinogenic potential and biochemical mechanisms. Hill, Shih, and Struck (1979) conducted a biochemical investigation into 4-chloro-2-methylaniline, a similar compound, revealing its extensive binding to protein, DNA, and RNA in rat liver, and identifying metabolites such as 5-chloro-2-hydroxylaminotoluene (Hill, Shih, & Struck, 1979).
Antioxidant Activities
Research on antioxidants has led to the synthesis of novel compounds using derivatives of this compound. Topçu et al. (2021) synthesized compounds using this derivative, demonstrating good antioxidant activities and lipid peroxidation compared to standard agents (Topçu, Ozen, Bal, & Taş, 2021).
Molecular and Spectroscopic Analysis
The molecule has been the subject of detailed molecular and spectroscopic analyses. Arjunan and Mohan (2008, 2009) focused on Fourier transform infrared and FT-Raman spectral analysis of chloro-methylaniline derivatives, providing comprehensive vibrational assignments and insights into molecular structure (Arjunan & Mohan, 2008), (Arjunan & Mohan, 2009).
Pharmaceutical Applications
Its derivatives are utilized in pharmaceutical applications, particularly in HIV treatment. Mayes et al. (2010) described the synthesis of a derivative as a key intermediate towards inhibitors of HIV non-nucleoside reverse transcriptase (Mayes, Chaudhuri, Hencken, Jeannot, Latham, Mathieu, McGarry, Stewart, Wang, & Moussa, 2010).
Other Applications
- Jones, Wilson, and Thomas (2014) explored its use in molecular complexes, observing vividly colored crystals when combined with dinitrobenzoic acids (Jones, Wilson, & Thomas, 2014).
- Przybojewska (1997) evaluated the DNA-damaging effect of related aniline derivatives (Przybojewska, 1997).
Properties
IUPAC Name |
5-chloro-2-iodo-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClIN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQMSECCZZCDHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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